2-(4-methoxybenzyl)malonohydrazide

Description

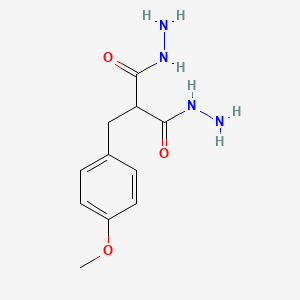

2-(4-Methoxybenzyl)malonohydrazide is a hydrazide derivative featuring a malonyl core (two hydrazide groups attached to a central carbon) substituted with a 4-methoxybenzyl group. This compound is part of a broader class of acylhydrazides, which are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name |

2-[(4-methoxyphenyl)methyl]propanedihydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O3/c1-18-8-4-2-7(3-5-8)6-9(10(16)14-12)11(17)15-13/h2-5,9H,6,12-13H2,1H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXPQZQGIRBMRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C(=O)NN)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxybenzyl)malonohydrazide typically involves the reaction of 4-methoxybenzyl chloride with malonohydrazide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzyl)malonohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted malonohydrazides.

Scientific Research Applications

2-(4-Methoxybenzyl)malonohydrazide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound’s potential biological activity makes it a candidate for studies in biochemistry and pharmacology.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: Its chemical properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxybenzyl)malonohydrazide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use. Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Core Structure Influence: The malonohydrazide core in the target compound provides two hydrazide groups, enabling stronger hydrogen-bonding networks compared to mono-hydrazides like 4-methoxybenzhydrazide . This may enhance crystallinity or binding affinity in biological targets.

- Substituent Effects: The 4-methoxybenzyl group contributes to electron-donating effects and lipophilicity, similar to 4-methoxybenzoyl derivatives.

- Synthetic Routes: Many hydrazides are synthesized via condensation reactions between hydrazides and aldehydes/ketones. For example, (E)-N'-(2-(4-methoxybenzyl)benzylidene)benzohydrazide was prepared using ethanol and glacial acetic acid under reflux , whereas 4-methoxybenzhydrazide derivatives often employ methanol as a solvent .

Table 2: Hypothetical property comparisons (extrapolated from evidence)

| Property | 2-(4-Methoxybenzyl)malonohydrazide | 4-Methoxybenzhydrazide | (E)-N'-(2-(4-Methoxybenzyl)benzylidene)benzohydrazide |

|---|---|---|---|

| Molecular Weight | ~280–320 g/mol | 166.18 g/mol | ~350–400 g/mol |

| Solubility | Moderate in DMSO, low in water | High in polar solvents | Low in water, soluble in chloroform |

| Hydrogen-Bonding Capacity | High (two hydrazide groups) | Moderate | Moderate (one hydrazide, one imine) |

| Biological Activity (Hypothetical) | Potential enzyme inhibition | Antimicrobial | Anticancer (based on benzylidene analogs) |

Key Observations:

- Hydrogen Bonding: The malonohydrazide core likely forms stronger intermolecular interactions than mono-hydrazides, as seen in crystal structures of related compounds with intramolecular O–H···N bonds .

Crystallographic and Spectroscopic Insights

- Crystal Packing: Derivatives such as (E)-N00-[4-(dimethylamino)benzylidene]-O2-methoxybenzohydrazide show planar geometries stabilized by π-π stacking and hydrogen bonds . The 4-methoxybenzyl group in the target compound may similarly influence packing efficiency.

- Spectroscopic Signatures : The methoxy group in all compounds produces distinct NMR signals (e.g., ~3.8 ppm for –OCH3 in ¹H NMR) and IR stretches near 1250 cm⁻¹ (C–O) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.